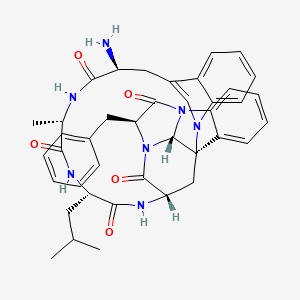
Kapakahine F
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kapakahine F, also known as this compound, is a useful research compound. Its molecular formula is C40H43N7O5 and its molecular weight is 701.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Probes in Biological Research
Fluorescent Labeling and Localization Studies
Kapakahine F has been synthesized for use as a fluorescent probe to study its localization within cells. In recent studies, fluorescently labeled versions of this compound were prepared to visualize their distribution in cancer cells, specifically HeLa (human cervical cancer) and P388 (mouse leukemia) cells. The results indicated that while kapakahine A demonstrated significant cytotoxicity and clear localization within cells, this compound exhibited only weak staining and cytotoxicity at concentrations of 5.0 μg/mL, suggesting limited interaction with cellular targets compared to its more active counterpart .
Mechanistic Insights
The use of fluorescent probes derived from this compound allows researchers to gain insights into the mechanisms of action of related compounds. By understanding how these peptides interact with cellular structures, researchers can identify potential pathways for drug development. The ability to visualize these interactions is crucial for elucidating the biological roles of such compounds .
Drug Development Potential
Anti-Leukemia Activity
While this compound itself has shown minimal anti-leukemia activity, its structural similarities with kapakahine B—an analog known for its potent anti-leukemia effects—suggest that modifications to this compound could yield new compounds with enhanced therapeutic properties. The addition of different chemical groups at specific sites on the molecule may lead to the development of a library of derivatives that could be more effective in targeting leukemia cells or other cancers .
Synthetic Accessibility
The development of synthetic methods for producing this compound in gram quantities has opened avenues for extensive research into its potential applications. The ability to synthesize these compounds on a larger scale facilitates comprehensive pharmacological studies and the exploration of structure-activity relationships, which are essential for drug discovery processes .
Comparative Analysis with Other Kapakahines
| Compound | Source | Cytotoxicity (IC50) | Notable Activities |
|---|---|---|---|
| Kapakahine A | Marine sponge | 5.4 μg/mL | Significant cytotoxicity against P388 |
| Kapakahine B | Marine sponge | Potent | Anti-leukemia activity |
| This compound | Marine sponge | 5.0 μg/mL | Weak cytotoxicity |
化学反応の分析
Bromopyrroloindoline Heterodimerization
A pivotal reaction in kapakahine F synthesis involves bromopyrroloindoline heterodimerization. This step forms the core macrocyclic structure through selective coupling of indole subunits. For example:
-
Reagents : Bromopyrroloindoline precursors.
-
Outcome : Forms the dimeric framework critical for bioactivity .
Indoline to α-Carboline Rearrangement
A post-dimerization rearrangement converts indoline intermediates into α-carboline moieties, essential for this compound’s cytotoxic properties:
-
Conditions : Acidic or oxidative environments.
Key Reaction Steps and Conditions
The synthesis of this compound involves multi-step transformations, optimized for yield and stereochemical control:
Oxidative N–C Bond Formation
-
Purpose : Establishes quaternary stereocenters.
-
Reagents : Oxidizing agents (e.g., hypervalent iodine reagents).
-
Yield : Gram-scale synthesis achieved with >90% stereocontrol .
Negishi Cross-Coupling
-
Role : Connects aromatic subunits in the macrocycle.
-
Catalyst : Palladium-based catalysts.
-
Efficiency : Enables regioselective coupling under mild conditions .
Dynamic Macrocyclization
-
Method : Late-stage equilibration of linear precursors.
Functionalization for Biological Studies
Fluorescent probes of this compound (Kap F-5-FL) have been synthesized to study cellular localization:
Fluorescent Labeling Protocol
| Step | Reagent/Condition | Outcome | Reference |
|---|---|---|---|
| Amino Group Conjugation | NHS-fluorescein (3a/b ) | Forms Kap F-5-FL (6a ) | |
| Purification | Reversed-phase HPLC (50% acetonitrile/0.05% TFA) | Isolates probe with >95% purity |
-
Key Data :
Comparative Analysis of Synthetic Routes
Research Implications
-
Target Identification : Fluorescent probes localize this compound in mitochondria, suggesting interactions with PHB2/ANT2 proteins .
-
Therapeutic Potential : Synthetic accessibility enables SAR studies to enhance cytotoxicity .
This synthesis-focused analysis underscores this compound’s complex reactivity profile and its role as a scaffold for anticancer drug discovery. The integration of cross-coupling, rearrangements, and dynamic macrocyclization highlights modern synthetic chemistry’s capacity to tackle intricate natural product architectures.
特性
分子式 |
C40H43N7O5 |
|---|---|
分子量 |
701.8 g/mol |
IUPAC名 |
(1R,11S,14S,17S,20S,23S,33R)-11-amino-23-benzyl-14-methyl-17-(2-methylpropyl)-2,13,16,19,22,25-hexazaheptacyclo[18.11.1.11,22.12,9.03,8.026,31.025,33]tetratriaconta-3,5,7,9(34),26,28,30-heptaene-12,15,18,21,24-pentone |
InChI |
InChI=1S/C40H43N7O5/c1-22(2)17-29-36(50)44-30-20-40(45-21-25(26-13-7-9-15-31(26)45)19-28(41)35(49)42-23(3)34(48)43-29)27-14-8-10-16-32(27)46-38(52)33(47(37(30)51)39(40)46)18-24-11-5-4-6-12-24/h4-16,21-23,28-30,33,39H,17-20,41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50)/t23-,28-,29-,30-,33-,39-,40+/m0/s1 |
InChIキー |
MJFWLUMLNFMQEH-NUESSVPSSA-N |
異性体SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2C[C@@]3([C@@H]4N(C2=O)[C@H](C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)N7C=C(C[C@@H](C(=O)N1)N)C8=CC=CC=C87)CC(C)C |
正規SMILES |
CC1C(=O)NC(C(=O)NC2CC3(C4N(C2=O)C(C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)N7C=C(CC(C(=O)N1)N)C8=CC=CC=C87)CC(C)C |
同義語 |
kapakahine F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















